4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonylated aromatic compound under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic or thiazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Could be used as a probe or inhibitor in biochemical assays.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent, pending further research.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group and thiazole ring are likely key to its activity, potentially interacting with molecular targets through hydrogen bonding, van der Waals forces, or covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)butanamide: Lacks the tetrahydronaphthalenyl group.
4-((4-methoxyphenyl)sulfonyl)-N-(4-(2-naphthyl)thiazol-2-yl)butanamide: Contains a naphthyl group instead of the tetrahydronaphthalenyl group.
Uniqueness
The presence of the tetrahydronaphthalenyl group in 4-((4-methoxyphenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butanamide may confer unique properties, such as increased hydrophobicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-30-20-10-12-21(13-11-20)32(28,29)14-4-7-23(27)26-24-25-22(16-31-24)19-9-8-17-5-2-3-6-18(17)15-19/h8-13,15-16H,2-7,14H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDCAPYBWAXAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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